Cas no 103541-15-7 (Clausenamide)

Clausenamide structure
Clausenamide structure
Product Name:Clausenamide
Numero CAS:103541-15-7
MF:C18H19NO3
MW:297.348365068436
CID:62388
PubChem ID:128412
Update Time:2025-04-18

Clausenamide Proprietà chimiche e fisiche

Nomi e identificatori

    • Clausenamide
    • (3R,4S,5S)-3-Hydroxy-5-[(R)-hydroxy-phenylmethyl]-1-methyl-4-phenylpyrrolidin-2-one
    • (+/-)-clausenamide
    • (-)-3-hydroxy-5-(hydroxy-phenyl-methyl)-1-methyl-4-phenyl-pyrrolidin-2-one
    • levoclausenamide
    • rac-clausenamide
    • (-)Clausenamide
    • (3R)-1-Methyl-3α-hydroxy-4β-phenyl-5β-[(R)-α-hydroxybenzyl]pyrrolidine-2-one
    • (3R)-3α-(Hydroxy)-5β-[(R)-hydroxy(phenyl)methyl]-1-methyl-4β-phenylpyrrolidin-2-one
    • (+)-Clausenamide
    • 3-hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one
    • (3R,4S,5S)-3-Hydroxy-5-((R)-hydroxyphenylmethyl)-1-methyl-4-phenylpyrrolidin-2-one
    • SCHEMBL6369855
    • CHEMBL508970
    • (3R,4S,5S)-3-hydroxy-5-[(R)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one
    • 2-Pyrrolidinone,3-hydroxy-5-((R)-hydroxyphenylmethyl)-1-methyl-4-phenyl-, (3R,4S,5S)-rel
    • (3R,4S,5S)-3-HYDROXY-5-[(R)-HYDROXY-PHENYL-METHYL]-1-METHYL-4-PHENYL-P YRROLIDIN-2-ONE
    • 103541-15-7
    • DTXSID10908462
    • Zetaclausenamide
    • (-)-Clausenamide
    • Neoclausenamide
    • DL-Xylonic acid, 3,4-dideoxy-4-(methylamino)-3-phenyl-5-C-phenyl-, gamma-lactam, (S*)-
    • 109905-95-5
    • SCHEMBL8161624
    • SY345196
    • CHEBI:229080
    • Inchi: 1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15-,16+,17+/m0/s1
    • Chiave InChI: WGYGSZOQGYRGIP-MWDXBVQZSA-N
    • Sorrisi: O[C@H]1C(N(C)[C@H]([C@@H](C2C=CC=CC=2)O)[C@@H]1C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 297.13600
  • Massa monoisotopica: 297.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 388
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 60.8A^2
  • XLogP3: 1.5

Proprietà sperimentali

  • Densità: 1.27
  • Punto di ebollizione: 531.7°Cat760mmHg
  • Punto di infiammabilità: 275.3°C
  • Indice di rifrazione: 1.633
  • PSA: 60.77000
  • LogP: 1.64320
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.